Propargyl-PEG6-t-butyl ester
CAS No.: 1355197-95-3
Cat. No.: VC0540366
Molecular Formula: C20H36O8
Molecular Weight: 404.5
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1355197-95-3 |
---|---|
Molecular Formula | C20H36O8 |
Molecular Weight | 404.5 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3 |
Standard InChI Key | QNWQLRBFWIUOKY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C |
Appearance | Solid powder |
Introduction
Chemical Structure and Identification
Chemical Identifiers and Nomenclature
Propargyl-PEG6-t-butyl ester has been thoroughly characterized and registered with various chemical identification systems to facilitate its use in research and development. The compound's formal IUPAC name is tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate, which precisely describes its molecular structure. For research and commercial purposes, it is identified by the CAS number 1355197-95-3, enabling unambiguous identification in chemical databases and literature. The molecular formula C20H36O8 corresponds to its composition, while its molecular weight of 404.5 g/mol places it in an optimal range for many bioconjugation applications. Digital chemical identifiers such as the InChIKey (QNWQLRBFWIUOKY-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C) provide standardized representations for computational chemistry and database searching .
The following table summarizes the key chemical identifiers for Propargyl-PEG6-t-butyl ester:
Identifier Type | Value |
---|---|
Chemical Name | Propargyl-PEG6-t-butyl ester |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
CAS Number | 1355197-95-3 |
Molecular Formula | C20H36O8 |
Molecular Weight | 404.5 g/mol |
PubChem CID | 87427645 |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C |
InChI | InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3 |
InChIKey | QNWQLRBFWIUOKY-UHFFFAOYSA-N |
MDL Number | MFCD28950777 |
Physical and Chemical Properties
Propargyl-PEG6-t-butyl ester exhibits distinct physical and chemical properties that determine its behavior in various research applications. The compound's most notable characteristic is its enhanced solubility in aqueous media, attributed to the hydrophilic nature of the PEG chain. This solubility profile makes it particularly valuable for biological applications where compatibility with aqueous environments is essential. The terminal propargyl group presents a reactive alkyne functionality that can participate in various chemical transformations, most notably click chemistry reactions. Meanwhile, the t-butyl protected carboxyl group remains stable under many reaction conditions but can be selectively deprotected under acidic conditions to reveal a reactive carboxylic acid .
Commercial preparations of Propargyl-PEG6-t-butyl ester are typically available at high purity levels, ranging from ≥90% to 98% depending on the supplier. For optimal stability, the compound should be stored at -20°C, which prevents degradation of the reactive functional groups. Under these storage conditions, the compound maintains its chemical integrity and reactivity for extended periods, making it reliable for research applications requiring precise chemical modifications .
The following table summarizes the key physical and chemical properties of Propargyl-PEG6-t-butyl ester:
Property | Characteristics |
---|---|
Physical State | Not specified in available data |
Solubility | Enhanced solubility in aqueous media due to PEG chain |
Functional Groups | Terminal propargyl (alkyne) and t-butyl protected carboxyl group |
Storage Conditions | Recommended storage at -20°C |
Purity | Available at ≥90% or 98% purity depending on supplier |
Stability | Stable under normal conditions; t-butyl group selectively deprotected under acidic conditions |
Country of Origin | United Kingdom (for some commercial sources) |
Reactivity and Chemical Transformations
Click Chemistry Applications
The terminal alkyne group in Propargyl-PEG6-t-butyl ester enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which represent a prominent class of click chemistry. This reaction allows for the selective conjugation of Propargyl-PEG6-t-butyl ester to azide-functionalized compounds or biomolecules, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction proceeds efficiently under mild conditions, often in aqueous environments compatible with biological systems. This bioorthogonal reaction mechanism provides a powerful tool for bioconjugation, enabling the precise attachment of PEG chains to various biomolecules without interfering with their native functions. The specificity of the reaction minimizes side products, leading to cleaner conjugates that require less purification, which is particularly advantageous when working with sensitive biological molecules .
The click chemistry approach offers several significant advantages for applications involving Propargyl-PEG6-t-butyl ester: high reaction specificity ensures selective modification at desired sites; mild reaction conditions preserve the integrity of sensitive biomolecules; high reaction yields maximize the efficiency of conjugation processes; and compatibility with aqueous environments facilitates reactions in biological settings. These characteristics collectively make Propargyl-PEG6-t-butyl ester an excellent choice for creating well-defined bioconjugates with specific properties and functions .
Carboxyl Group Deprotection
The t-butyl protected carboxyl group in Propargyl-PEG6-t-butyl ester represents another key reactive site that can be revealed under specific conditions. This protection strategy prevents the carboxyl group from participating in unwanted reactions while the alkyne group is being modified through click chemistry. The deprotection typically occurs under acidic conditions, which selectively cleave the t-butyl group while leaving other functional groups intact. Common deprotection methods include treatment with trifluoroacetic acid (TFA) or formic acid, which efficiently remove the t-butyl group to reveal a free carboxylic acid that can participate in subsequent conjugation chemistry. This orthogonal protection-deprotection strategy allows for sequential functionalization where the alkyne group and carboxylic acid can be modified independently, expanding the compound's versatility in complex synthetic schemes .
The ability to reveal the carboxylic acid functionality provides an additional reactive handle for further modifications, such as amide formation with amine-containing biomolecules or esterification with hydroxyl groups. This dual functionality makes Propargyl-PEG6-t-butyl ester particularly valuable in multistep bioconjugation processes where controlled, sequential reactions are required to achieve complex molecular architectures. The strategic combination of click chemistry via the alkyne group and conventional carbodiimide coupling via the deprotected carboxyl group enables diverse conjugation strategies tailored to specific research needs .
Applications in Pharmaceutical Research
Bioconjugation and PEGylation
Drug Delivery Systems
The incorporation of Propargyl-PEG6-t-butyl ester into drug delivery systems represents another significant application area. Modern drug delivery platforms increasingly rely on specific chemical modifications to enhance targeting, control release kinetics, and improve bioavailability. The PEG component of Propargyl-PEG6-t-butyl ester contributes to improved solubility and biocompatibility, making it useful for creating advanced delivery vehicles for therapeutic agents. When integrated into drug delivery systems, the PEG chain can enhance circulation time in the bloodstream by reducing recognition by the reticuloendothelial system, thereby increasing the therapeutic window of the associated drug. Additionally, the PEG component can improve the stability of delivery vehicles such as liposomes and nanoparticles by creating a hydrophilic shell that prevents aggregation and reduces opsonization .
The terminal functionalities of Propargyl-PEG6-t-butyl ester allow for the attachment of drug molecules and targeting ligands, creating sophisticated drug delivery systems with enhanced efficacy and reduced toxicity. For instance, the alkyne group can be used to attach the compound to azide-functionalized drug carriers through click chemistry, while the deprotected carboxyl group can be linked to targeting moieties that direct the delivery system to specific tissues or cell types. This multifunctional conjugation strategy enables the creation of precision drug delivery systems that can selectively accumulate at disease sites, minimize off-target effects, and optimize therapeutic outcomes .
Research in Medicinal Chemistry
In medicinal chemistry research, Propargyl-PEG6-t-butyl ester serves as a valuable building block for the development of novel therapeutic agents with improved properties. The compound's well-defined structure and reactive functionalities make it suitable for creating drug conjugates with enhanced pharmacokinetic profiles. Researchers can use the alkyne functionality to attach the PEG linker to azide-modified drugs through click chemistry, resulting in PEGylated compounds with potentially improved solubility and circulation times. The protected carboxyl group provides an additional point for modification after selective deprotection, allowing for the attachment of targeting moieties or additional functional elements .
This approach has been particularly valuable in the development of targeted therapeutics where specific delivery to disease sites is crucial for efficacy and safety. By leveraging the bioorthogonal reactivity of the alkyne group, researchers can create precisely defined drug conjugates with minimal side reactions or undesired products. The hydrophilic nature of the PEG chain also contributes to improved aqueous solubility, which is often a critical challenge in drug development where promising compounds frequently suffer from poor solubility profiles. These properties collectively make Propargyl-PEG6-t-butyl ester a significant tool in modern medicinal chemistry research, particularly for the development of next-generation therapeutics with optimized pharmacological properties .
Comparative Analysis with Related Compounds
Propargyl-PEG6-t-butyl ester belongs to a family of functionalized PEG derivatives that vary in their PEG chain length and terminal functional groups. Understanding the similarities and differences between these compounds is essential for selecting the most appropriate reagent for specific applications. A closely related compound is Propargyl-PEG7-t-butyl ester, which contains an additional ethylene glycol unit in its structure. This subtle structural difference results in slightly different properties that may be advantageous for certain applications .
The following table provides a comparative analysis of Propargyl-PEG6-t-butyl ester and its PEG7 analog:
Property | Propargyl-PEG6-t-butyl ester | Propargyl-PEG7-t-butyl ester |
---|---|---|
Molecular Formula | C20H36O8 | C22H40O9 |
Molecular Weight | 404.5 g/mol | 448.6 g/mol |
CAS Number | 1355197-95-3 | 1818294-29-9 |
Number of PEG Units | 6 | 7 |
Functional Groups | Propargyl and t-butyl ester | Propargyl and t-butyl ester |
Relative Hydrophilicity | High | Higher (due to additional PEG unit) |
Spacer Length | Shorter | Longer (by one ethylene glycol unit) |
Common Applications | Click chemistry, bioconjugation, PEGylation | Click chemistry, bioconjugation, PEGylation |
The choice between these two compounds typically depends on the specific requirements of the application, particularly regarding the desired spacer length and hydrophilicity. The additional ethylene glycol unit in Propargyl-PEG7-t-butyl ester provides slightly increased water solubility and a longer spacer, which might be beneficial in bioconjugation applications where greater distance between conjugated molecules is required. Conversely, the slightly lower molecular weight of Propargyl-PEG6-t-butyl ester may be advantageous when minimal size increase is desired in the final conjugate. Both compounds share the same reactive functionalities and participate in similar chemical transformations, making them valuable tools in bioconjugation chemistry with slightly different physical properties .
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